1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)-
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Overview
Description
1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- typically involves the reaction of 2-amino-1,3,5-triazine with diethylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The diethylamino and ethylamino groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated triazine derivatives.
Scientific Research Applications
1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine: Known for its use in herbicides and pharmaceuticals.
1,3,5-Triazine-2,4(1H,3H)-dithione: Investigated for its potential as a corrosion inhibitor and in materials science.
Uniqueness
1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- is unique due to the presence of both diethylamino and ethylamino groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
23613-02-7 |
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Molecular Formula |
C9H17N5S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-(diethylamino)-6-(ethylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C9H17N5S/c1-4-10-7-11-8(13-9(15)12-7)14(5-2)6-3/h4-6H2,1-3H3,(H2,10,11,12,13,15) |
InChI Key |
GOUKSYJATNOEID-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=S)N=C(N1)N(CC)CC |
Origin of Product |
United States |
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